SSE1806

Cancer Microtubule destabilizer Antiproliferative activity

SSE1806 is a 4-aza-podophyllotoxin microtubule inhibitor with a resistance index of 1.35, overcoming P-gp-mediated MDR (vs. 193.51 for paclitaxel). Exhibits GI50 of 1.29–21.15 µM, causing G2/M arrest and p53 increase. Validated in patient-derived organoids. Choose for MDR-evasive tubulin polymerization studies.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
Cat. No. B12392303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSE1806
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C21H18N2O5/c24-17-6-2-5-15-21(17)20(12-3-1-4-13(9-12)23(25)26)14-10-18-19(11-16(14)22-15)28-8-7-27-18/h1,3-4,9-11,20,22H,2,5-8H2
InChIKeyQIBBEPCCDJOQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSE1806: A Podophyllotoxin-Derived Microtubule Destabilizer with Quantified Antiproliferative Activity and MDR-Overcoming Capability


SSE1806 (CAS 3053861-26-7) is a synthetic derivative of the natural antimitotic agent podophyllotoxin, designed as a microtubule/tubulin polymerization inhibitor [1]. It belongs to the class of microtubule-targeting agents (MTAs) that destabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells [1]. The compound was identified as the most potent antiproliferative candidate from a library of 30 novel 4-aza-podophyllotoxin derivatives, with GI50 values ranging from 1.29 ± 0.01 μM to 21.15 ± 2.1 μM across diverse cancer cell lines [1]. SSE1806 directly inhibits tubulin polymerization, causes aberrant mitosis and G2/M arrest, increases p53 expression, and reduces growth of patient-derived colon cancer organoids [1]. A distinguishing feature is its ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), demonstrated by a resistance index of only 1.35 in MDR1-overexpressing KB-V1 cells versus 193.51 for paclitaxel [1].

Why SSE1806 Cannot Be Substituted with Generic Podophyllotoxin or Standard Microtubule Inhibitors: Evidence of Differentiated Activity and MDR Resistance Profile


Substituting SSE1806 with generic podophyllotoxin or other in-class microtubule inhibitors such as vincristine or nocodazole is not scientifically justified due to quantifiable differences in potency, selectivity, and MDR evasion. While podophyllotoxin exhibits picomolar GI50 values (0.013 μM in HCT116 and CAL-51 cells), its clinical utility is limited by severe toxicity and poor bioavailability [1]. SSE1806, by contrast, retains micromolar potency (GI50 2.01 μM in HCT116) while achieving a fundamentally different resistance profile: it overcomes P-gp-mediated MDR with a resistance index of 1.35, whereas the clinically used paclitaxel shows a resistance index of 193.51 [1]. Furthermore, among the 30 podophyllotoxin derivatives synthesized, SSE1806 demonstrated the most potent antiproliferative activity—surpassing close analogs SSE1807, SSE1808, SSE1817, and SSE1830—underscoring that minor structural modifications profoundly alter biological activity [1]. Therefore, generic substitution would compromise both efficacy in MDR contexts and the specific potency profile validated in cell lines and 3D organoid models.

SSE1806 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Podophyllotoxin, Vincristine, Nocodazole, and Paclitaxel


Superior Antiproliferative Potency Among 30 Podophyllotoxin Derivatives

In a direct head-to-head comparison of 30 novel podophyllotoxin derivatives, SSE1806 exhibited the most potent antiproliferative activity. Its GI50 values in HCT116 colorectal and CAL-51 breast cancer cell lines were 2.01 ± 0.87 μM and 3.3 ± 1.25 μM, respectively [1]. This potency far exceeds that of close structural analogs: SSE1807 (11.89 μM and 12.73 μM), SSE1808 (18.38 μM and 12.63 μM), SSE1817 (3.33 μM and 4.15 μM), and SSE1830 (9.85 μM and 11.75 μM) [1].

Cancer Microtubule destabilizer Antiproliferative activity

Microtubule Depolymerization Potency Comparable to Nocodazole at 10 μM

SSE1806 completely inhibited microtubule polymerization at a concentration of 10 μM in a biochemical tubulin polymerization assay, with depolymerization activity comparable to the positive control nocodazole [1]. In contrast, the microtubule-stabilizing agent paclitaxel promoted polymerization, confirming SSE1806's mechanistic classification as a destabilizer [1].

Microtubule dynamics Tubulin polymerization assay Mitotic spindle

Overcomes P-gp-Mediated Multidrug Resistance with a Resistance Index 143× Lower Than Paclitaxel

SSE1806 retains near-identical potency in P-gp-overexpressing KB-V1 cells (GI50 = 1.74 ± 0.11 μM) compared to parental KB-3-1 cells (GI50 = 1.29 ± 0.01 μM), yielding a resistance index of only 1.35 [1]. In stark contrast, paclitaxel's GI50 increases from 2.23 ± 2.94 nM in parental cells to 431.55 ± 12.94 nM in resistant cells, resulting in a resistance index of 193.51 [1]. Calcein AM efflux assays further confirmed that SSE1806 does not inhibit P-gp but rather evades efflux, likely by not being a substrate [1].

Multidrug resistance P-glycoprotein MDR1

Inhibition of 3D Colon Cancer Organoid Growth with Quantified GI50 Values

SSE1806 inhibited the growth of mouse-derived AKPS (Apcfl/fl, KrasG12D, Tp53KO, Smad4KO) and human patient-derived colon cancer organoids, with GI50 values of 7.158 ± 0.44 μM and 11.59 ± 1.91 μM, respectively [1]. Phenotypic analysis revealed distorted organoid architecture upon treatment, confirming efficacy in a preclinical 3D model that better recapitulates tumor heterogeneity and organization than monolayer cultures [1].

Organoid 3D cell culture Patient-derived models

G2/M Cell Cycle Arrest and p53 Induction Consistent with Microtubule Destabilization

Treatment of HCT116 colorectal cancer cells with SSE1806 (1.25×, 2.5×, and 5× GI50) for 8 and 16 hours induced mitotic arrest, as evidenced by increased histone H3 phosphorylation at Ser10—a marker of mitosis [1]. Prolonged treatment (≥24 h) led to G2/M accumulation and subsequent apoptotic cell death, accompanied by increased p53 protein expression [1]. These effects are characteristic of microtubule-destabilizing agents and align with the mechanism of nocodazole.

Cell cycle arrest G2/M phase p53

SSE1806: Optimal Research and Preclinical Application Scenarios Based on Quantified Differentiation Evidence


In Vitro Investigation of Microtubule Dynamics and Mitotic Arrest

SSE1806 serves as a validated microtubule destabilizer for studies of tubulin polymerization, mitotic spindle formation, and G2/M cell cycle arrest. Its activity at 10 μM in cell-free tubulin polymerization assays, comparable to nocodazole, makes it suitable for mechanistic studies requiring a non-substrate MDR1-evasive compound [1].

Preclinical Evaluation in Multidrug-Resistant Cancer Models

The low resistance index of 1.35 in MDR1-overexpressing KB-V1 cells positions SSE1806 as a critical tool for research on P-gp-mediated drug resistance. It can be employed to dissect mechanisms of MDR evasion and to benchmark novel MDR-overcoming candidates against a compound with proven efficacy in resistant cell lines [1].

Patient-Derived 3D Organoid Screening

SSE1806's demonstrated GI50 values of 7.158 μM and 11.59 μM in mouse AKPS and human patient-derived colon cancer organoids, respectively, support its use in translational 3D culture systems. These models better recapitulate tumor heterogeneity and can be used to assess compound efficacy in physiologically relevant contexts [1].

Structure-Activity Relationship (SAR) Studies of Podophyllotoxin Derivatives

As the most potent compound among 30 synthesized 4-aza-podophyllotoxin analogs, SSE1806 provides a benchmark for SAR campaigns. Researchers can compare new derivatives against SSE1806's GI50 profile (e.g., 2.01 μM in HCT116, 3.3 μM in CAL-51) to evaluate structural modifications that enhance potency or overcome resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSE1806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.